molecular formula C38H25Cl6NO2 B15087625 (1R,2R,3S,4R,6S)-3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-2,6-bis(3,4-dichlorophenyl)-4-hydroxy-1-phenylcyclohexanecarbonitrile CAS No. 1217784-82-1

(1R,2R,3S,4R,6S)-3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-2,6-bis(3,4-dichlorophenyl)-4-hydroxy-1-phenylcyclohexanecarbonitrile

Cat. No.: B15087625
CAS No.: 1217784-82-1
M. Wt: 740.3 g/mol
InChI Key: NIYGIPWRAGAHIQ-OBMSKSPOSA-N
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Description

The compound (1R,2R,3S,4R,6S)-3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-2,6-bis(3,4-dichlorophenyl)-4-hydroxy-1-phenylcyclohexanecarbonitrile is a complex organic molecule. It features multiple chlorinated aromatic rings, a hydroxyl group, and a nitrile group attached to a cyclohexane ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the cyclohexane ring: This could be achieved through a Diels-Alder reaction or other cyclization methods.

    Introduction of the chlorinated aromatic rings: This might involve Friedel-Crafts acylation or alkylation reactions.

    Addition of the hydroxyl group: This could be done via hydroboration-oxidation or other hydroxylation methods.

    Attachment of the nitrile group: This might involve nucleophilic substitution reactions using cyanide sources.

Industrial Production Methods

Industrial production would require optimization of these steps to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation with palladium on carbon (Pd/C).

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Replacement of chlorine atoms with nucleophiles.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological activity studies: The compound can be tested for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

    Drug development: The compound can be explored as a lead compound for the development of new pharmaceuticals.

Industry

    Material science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The presence of multiple aromatic rings and functional groups suggests potential interactions with hydrophobic pockets and hydrogen bonding sites in proteins.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,3S,4R,6S)-3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-2,6-bis(3,4-dichlorophenyl)-4-hydroxy-1-phenylcyclohexanecarbonitrile: Similar in structure but with variations in the substituents on the aromatic rings or the cyclohexane ring.

    Other chlorinated aromatic compounds: Compounds with similar chlorinated aromatic rings but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can lead to unique biological activities and chemical reactivity.

Properties

CAS No.

1217784-82-1

Molecular Formula

C38H25Cl6NO2

Molecular Weight

740.3 g/mol

IUPAC Name

(1R,2R,3S,4R,6S)-3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-2,6-bis(3,4-dichlorophenyl)-4-hydroxy-1-phenylcyclohexane-1-carbonitrile

InChI

InChI=1S/C38H25Cl6NO2/c39-27-12-6-22(7-13-27)36(46)35-34(24-9-17-31(42)33(44)19-24)37(21-45,25-4-2-1-3-5-25)29(23-8-16-30(41)32(43)18-23)20-38(35,47)26-10-14-28(40)15-11-26/h1-19,29,34-35,47H,20H2/t29-,34-,35+,37-,38-/m0/s1

InChI Key

NIYGIPWRAGAHIQ-OBMSKSPOSA-N

Isomeric SMILES

C1[C@H]([C@]([C@H]([C@@H]([C@]1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl)(C#N)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl

Canonical SMILES

C1C(C(C(C(C1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl)(C#N)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl

Origin of Product

United States

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